molecular formula C12H14N2O2S B6900748 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylthiophene-3-carboxamide

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylthiophene-3-carboxamide

Cat. No.: B6900748
M. Wt: 250.32 g/mol
InChI Key: AYTNCQDWJVYMHF-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylthiophene-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8-11(9(2)16-13-8)6-14(3)12(15)10-4-5-17-7-10/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTNCQDWJVYMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN(C)C(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-formyl-1,2-oxazole, under acidic or basic conditions.

    Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents like methyl iodide.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through the cyclization of suitable precursors, such as 2-bromo-3-methylthiophene, under palladium-catalyzed conditions.

    Coupling of the Oxazole and Thiophene Rings: The final step involves coupling the oxazole and thiophene rings through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene or oxazole derivatives.

Scientific Research Applications

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylthiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.

    Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and photovoltaic devices.

    Biological Research: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylbenzamide
  • N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylfuran-3-carboxamide
  • N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylpyrrole-3-carboxamide

Uniqueness

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylthiophene-3-carboxamide is unique due to the presence of both oxazole and thiophene rings, which impart distinct electronic and steric properties. This makes it a versatile scaffold for the development of compounds with diverse biological activities and industrial applications.

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